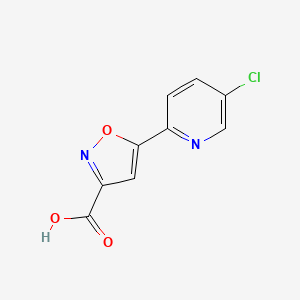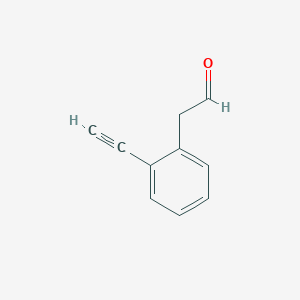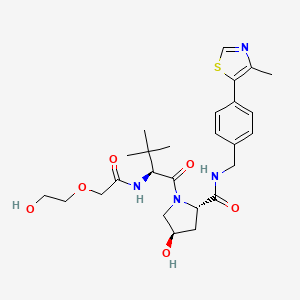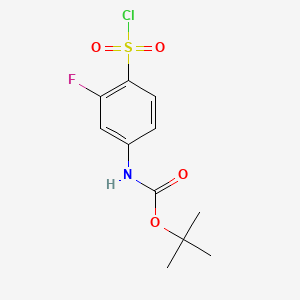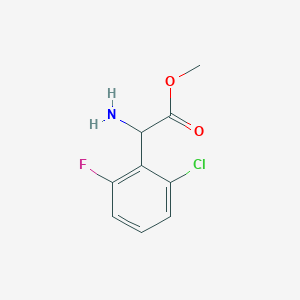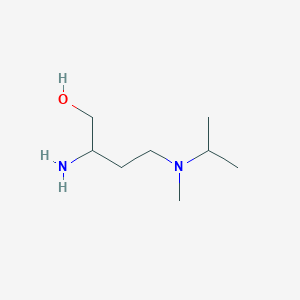
2-Amino-4-(isopropyl(methyl)amino)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(isopropyl(methyl)amino)butan-1-ol is a chemical compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol . This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(isopropyl(methyl)amino)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-1-butanol with isopropylmethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(isopropyl(methyl)amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group may produce primary amines .
Applications De Recherche Scientifique
2-Amino-4-(isopropyl(methyl)amino)butan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(isopropyl(methyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-butanol: A structurally similar compound with a primary amino group and a hydroxyl group.
Isopropylamine: Contains an isopropyl group attached to an amino group.
Methylamine: A simple amine with a single methyl group attached to the nitrogen atom.
Uniqueness
2-Amino-4-(isopropyl(methyl)amino)butan-1-ol is unique due to the presence of both isopropyl and methyl groups attached to the amino group, along with a hydroxyl group on the butane chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C8H20N2O |
|---|---|
Poids moléculaire |
160.26 g/mol |
Nom IUPAC |
2-amino-4-[methyl(propan-2-yl)amino]butan-1-ol |
InChI |
InChI=1S/C8H20N2O/c1-7(2)10(3)5-4-8(9)6-11/h7-8,11H,4-6,9H2,1-3H3 |
Clé InChI |
UAJAWLBSMCIETI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)CCC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



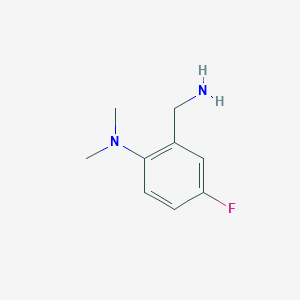
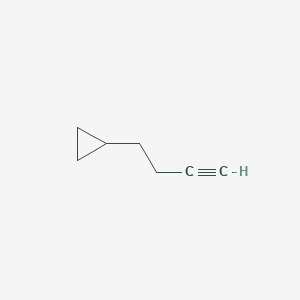
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13604572.png)
